molecular formula C10H6F2O3 B3379264 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid CAS No. 1541751-49-8

2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid

Cat. No.: B3379264
CAS No.: 1541751-49-8
M. Wt: 212.15
InChI Key: XZUDFNHLYCJFQJ-UHFFFAOYSA-N
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Description

2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid is an organic compound with the molecular formula C10H6F2O3. It belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of fluorine atoms at the 6 and 7 positions of the benzofuran ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This process can be achieved through one-pot etherification and dehydrative cyclization . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 2-(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid
  • 2-(6,7-Dihydroxy-1-benzofuran-3-yl)acetic acid
  • 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid

Comparison: 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its methyl, hydroxy, and chloro analogs, the difluoro compound exhibits distinct properties such as increased lipophilicity and enhanced metabolic stability .

Properties

IUPAC Name

2-(6,7-difluoro-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c11-7-2-1-6-5(3-8(13)14)4-15-10(6)9(7)12/h1-2,4H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUDFNHLYCJFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CO2)CC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid
Reactant of Route 2
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid
Reactant of Route 4
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid
Reactant of Route 5
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid
Reactant of Route 6
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid

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